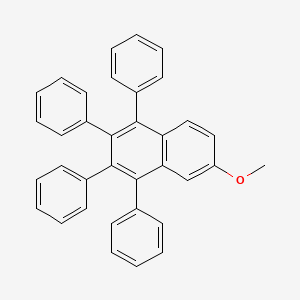

6-Methoxy-1,2,3,4-tetraphenylnaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-1,2,3,4-tetraphenylnaphthalene is a polyaromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with four phenyl groups at the 1,2,3,4-positions and a methoxy group at the 6-position. The tetraarylnaphthalene framework is notable for its electron-withdrawing properties, making it valuable in fluorophores and materials science . Methoxy substituents, as seen in related compounds like 6-methoxy-1,2,3,4-tetrahydronaphthalene, influence electronic behavior, reactivity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene typically involves a Diels-Alder reaction. This reaction is performed between benzyne, which acts as the dienophile, and tetraphenylcyclopentadienone, which acts as the diene . The reaction conditions often include the generation of benzyne in situ using anthranilic acid and isoamyl nitrite in a solvent such as 1,2-dimethoxyethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates like benzyne.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetraphenylnaphthalene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the aromatic rings or the methoxy group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce halogenated phenyl rings.

Scientific Research Applications

Pharmaceutical Development

6-Methoxy-1,2,3,4-tetraphenylnaphthalene serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural characteristics enhance drug efficacy and specificity, making it a valuable component in drug formulation. Research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines, including MCF-7 human breast cancer cells and U373 glioblastoma cells .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for creating complex molecules. Its ability to undergo electrophilic substitution reactions allows chemists to develop new compounds with desired properties. The versatility of this compound makes it an essential reagent in synthetic pathways aimed at producing novel organic materials .

Material Science

The compound's unique structural properties have led to its application in material science, particularly in the formulation of advanced materials such as polymers and coatings. These materials benefit from the compound's hydrophobic nature and stability, resulting in improved durability and performance in various applications .

Biochemical Research

In biochemical studies, this compound plays a role in understanding enzyme interactions and metabolic pathways. This understanding is crucial for drug discovery and development as it aids researchers in identifying potential drug targets and mechanisms of action .

Agricultural Chemistry

The compound is also being explored for its potential applications in agricultural chemistry. It contributes to the development of safer and more effective agrochemicals, including pesticides and herbicides. This application is particularly significant as it aligns with the growing demand for sustainable agricultural practices .

Case Study 1: Anticancer Activity

A study focused on synthesizing new dihydronaphthalene derivatives from 6-methoxy-1-tetraphenylnaphthalene demonstrated significant cytotoxic activity against MCF-7 human cancer cells. The synthesized compounds were reported to be more potent than the reference drug Doxorubicin .

Case Study 2: Material Science Applications

Research has shown that incorporating this compound into polymer formulations enhances their mechanical properties and thermal stability. This improvement is attributed to the compound's hydrophobic nature and ability to form strong intermolecular interactions within the polymer matrix .

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing phenyl groups. These substituents affect the electron density of the naphthalene core, making it more or less reactive towards different reagents.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Tetraarylnaphthalenes

The 1,2,3,4-tetraphenylnaphthalene core (without methoxy substitution) has been synthesized via rhodium-catalyzed oxidative coupling of benzoic acids with diarylacetylenes. This method yields fluorophores with large Stokes shifts (>70 nm), attributed to the electron-withdrawing nature of the tetraaryl framework .

Methoxy-Substituted Analogs

- 6-Methoxy-1,2,3,4-tetrahydronaphthalene : This partially hydrogenated analog exhibits distinct conformational flexibility and vibrational modes, as shown by HF and B3LYP/6-311++G(d,p) computational studies. The methoxy group increases polarity and influences NMR chemical shifts .

- 6-Methoxy-1-tetralone : A ketone derivative of the tetrahydronaphthalene framework, this compound serves as a precursor in synthetic pathways. Its methoxy group directs regioselectivity in bromination and carboxylation reactions .

Table 1: Key Properties of Selected Analogs

Reactivity in Oxidative Coupling

1,2,3,4-Tetraphenylnaphthalene undergoes DDQ-mediated oxidative coupling to form pyrenoid-type nanographenes, albeit with moderate yields (27%) . Methoxy substituents may hinder such reactions due to steric or electronic effects, though this requires further study.

Substituent Positional Isomerism

Evidence from methyl-substituted tetraphenylnaphthalenes demonstrates that minor positional changes drastically alter properties. For instance:

- 6-Methyl-1,2,3,4-tetraphenylnaphthalene (9) : Forms a ~2:1 mixture with its 5-methyl isomer (10) under catalytic conditions, indicating facile isomerization via aryne intermediates . Methoxy groups likely exhibit similar positional sensitivity, affecting electronic distribution and intermolecular interactions.

Biological Activity

6-Methoxy-1,2,3,4-tetraphenylnaphthalene (C₃₄H₂₄O) is a polycyclic aromatic compound characterized by a naphthalene core with four phenyl substituents and a methoxy group at the 6-position. Its unique structure contributes to its biological activity, particularly in the fields of medicinal chemistry and material science. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

- Molecular Formula : C₃₄H₂₄O

- Molecular Weight : Approximately 462.58 g/mol

- LogP Value : 9.516 (indicating high hydrophobicity)

The compound exhibits significant hydrophobic properties, which influence its solubility and reactivity in biological systems. Its structure allows for electrophilic substitution reactions typical of aromatic compounds, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed coupling reactions. A general synthetic route involves the reaction of a phenylacetylene with a palladium catalyst to form the desired compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer)

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant efficacy in inhibiting cancer cell proliferation.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This is evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Antioxidant Activity

Additionally, this compound has been shown to possess antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated:

- Tumor Volume Reduction : A significant reduction in tumor volume was observed after treatment with the compound compared to control groups.

- Survival Rate : Increased survival rates were noted among treated animals.

Case Study 2: Antioxidant Effects

Another investigation focused on the antioxidant effects of this compound in a model of oxidative stress induced by hydrogen peroxide. Key findings included:

- Reduction in Malondialdehyde Levels : Treatment with the compound significantly lowered malondialdehyde levels, a marker of lipid peroxidation.

- Increase in Antioxidant Enzymes : Enhanced activity of superoxide dismutase and catalase was recorded post-treatment.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 1,2,3,4-Tetraphenylnaphthalene | C₃₄H₂₄ | Moderate cytotoxicity | Lacks methoxy group |

| 5-Methoxy-1,2-diphenylnaphthalene | C₂₈H₂₂O | Lower anticancer activity | Fewer phenyl groups |

| Triphenylene | C₂₄H₁₈ | Limited biological activity | Simplified structure |

The comparison highlights that while related compounds exhibit some biological activities, this compound demonstrates superior anticancer and antioxidant properties due to its unique structural features .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling reactions using aryl halides or iodonium salts. For example, diphenyliodonium-2-carboxylate and tetracyclone in triglyme solvent under controlled heating (e.g., using a butane torch for rapid thermal activation) . Optimization should include factorial design experiments to test variables like solvent polarity (e.g., triglyme vs. DMF), stoichiometry, and temperature gradients. Monitoring reaction progress via TLC or in-situ NMR can validate intermediate formation.

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare 1H/13C spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions. Methoxy (-OCH3) protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on phenyl group orientation .

- X-ray crystallography : Resolve crystal packing and steric effects of tetraphenyl groups. For non-crystalline samples, HRMS (High-Resolution Mass Spectrometry) ensures molecular weight accuracy.

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and tetraphenyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The tetraphenyl substituents create significant steric hindrance, which can be quantified using molecular volume calculations (e.g., via COMSOL Multiphysics or Gaussian software) .

- Electronic Effects : The methoxy group’s electron-donating nature alters electron density in the naphthalene core. Electrochemical studies (cyclic voltammetry) or Hammett substituent constants can quantify this effect. For example, compare oxidation potentials of 6-methoxy vs. unsubstituted naphthalene derivatives .

Q. What strategies resolve contradictions in reported toxicity data for polyaromatic hydrocarbons (PAHs) like this compound?

- Methodological Answer : Apply systematic review protocols (e.g., EPA’s Toxicity Reference Database framework):

- Risk of Bias Assessment : Use tools like Table C-6 ( ) to evaluate study quality (e.g., randomization, blinding, exposure characterization). Prioritize studies with "High Initial Confidence" (≥3/4 criteria met) .

- Meta-Analysis : Aggregate data from in vitro (e.g., hepatic CYP450 inhibition assays) and in vivo models (rodent exposure studies) to identify dose-response consistency .

Q. How can computational modeling predict environmental partitioning and biodegradation pathways for this compound?

- Methodological Answer :

- QSAR Models : Use quantitative structure-activity relationships to estimate log Kow (octanol-water partition coefficient) and biodegradation half-lives. Input parameters include molecular weight (388.5 g/mol) and substituent electronegativities .

- Molecular Dynamics Simulations : Model interactions with soil organic matter or aqueous-phase micelles to predict sedimentation or bioaccumulation risks .

Properties

CAS No. |

38382-52-4 |

|---|---|

Molecular Formula |

C35H26O |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

6-methoxy-1,2,3,4-tetraphenylnaphthalene |

InChI |

InChI=1S/C35H26O/c1-36-29-22-23-30-31(24-29)33(26-16-8-3-9-17-26)35(28-20-12-5-13-21-28)34(27-18-10-4-11-19-27)32(30)25-14-6-2-7-15-25/h2-24H,1H3 |

InChI Key |

PPTUZRQFYVZUQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.